molecular formula C8H5F3N2 B1296500 5-Trifluoromethyl-1H-benzimidazole CAS No. 326-55-6

5-Trifluoromethyl-1H-benzimidazole

Cat. No. B1296500
CAS RN: 326-55-6
M. Wt: 186.13 g/mol
InChI Key: HUCHIALSXSAECU-UHFFFAOYSA-N
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Patent
US06413938B1

Procedure details

A mixture of 10 g (60 mmol) of 4-(trifluoromethyl)-1,2-phenylenediamine (Lancaster) and 50 mL of formic acid was refluxed for 2 h. Excess formic acid was then removed in vacuo. To the resultant concentrate was added 200 mL of water during which time a precipitate was discerned. This was filtered and discarded. The filtrate was concentrated in vacuo and redissolved in EtOAc. After repeated washing with saturated NaHCO3, the EtOAc solution was dried over MgSO4 and concentrated. The concentrate was put on a vacuum pump overnight. This resulted in 9.27 g (83%) of a yellow solid. 1H NMR (DMSO-d6) δ7.5 (d,1H, aromatic), 7.8 (d, 1H, aromatic), 8 (s, 1H, aromatic), 8.4 (s, 1H, CH), 12.8 (br s, 1H, NH).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[C:5]([NH2:10])[CH:4]=1.[CH:13](O)=O>>[F:1][C:2]([F:11])([F:12])[C:3]1[CH:8]=[CH:7][C:6]2[N:9]=[CH:13][NH:10][C:5]=2[CH:4]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC(C1=CC(=C(C=C1)N)N)(F)F
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Excess formic acid was then removed in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
To the resultant concentrate
ADDITION
Type
ADDITION
Details
was added 200 mL of water during which time a precipitate
FILTRATION
Type
FILTRATION
Details
This was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in EtOAc
WASH
Type
WASH
Details
After repeated washing with saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the EtOAc solution was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
was put on a vacuum pump overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=CC2=C(NC=N2)C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.27 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.